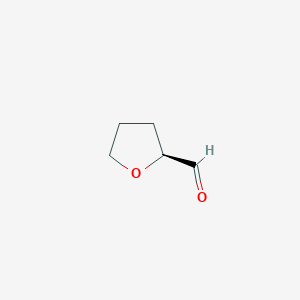![molecular formula C14H8N2O8 B15249966 [2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid: is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is notable for its four carboxylic acid groups attached at the 3, 3’, 6, and 6’ positions. It is used in various scientific research applications due to its unique chemical properties and ability to form complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides, catalyzed by nickel chloride (NiCl₂·6H₂O) without external ligands . This method allows for the efficient production of bipyridine derivatives.
Industrial Production Methods: Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are scalable and can produce large quantities of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid can undergo oxidation reactions, particularly at the carboxylic acid groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted bipyridine derivatives, which can be further utilized in coordination chemistry and other applications.
Scientific Research Applications
Chemistry: [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, the compound is used to study metal ion interactions with biomolecules. It can also be employed in the design of metal-based drugs and diagnostic agents.
Medicine: The compound’s ability to form stable complexes with metal ions makes it useful in the development of therapeutic agents, particularly in cancer treatment and imaging .
Industry: In industrial applications, [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid is used in the synthesis of dyes, pigments, and other materials. Its coordination complexes are also explored for use in dye-sensitized solar cells and other energy-related applications .
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid involves its ability to chelate metal ions through its nitrogen atoms and carboxylic acid groups. This chelation forms stable complexes that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the context of the application, such as catalysis or drug development .
Comparison with Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without carboxylic acid groups, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer used in the synthesis of coordination polymers and as a precursor to viologens.
1,10-Phenanthroline: A related compound with a similar structure, used as a ligand in coordination chemistry and in the study of metal ion interactions.
Uniqueness: [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid is unique due to its four carboxylic acid groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong metal-ligand interactions, such as catalysis and materials science .
Properties
Molecular Formula |
C14H8N2O8 |
|---|---|
Molecular Weight |
332.22 g/mol |
IUPAC Name |
6-(3,6-dicarboxypyridin-2-yl)pyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C14H8N2O8/c17-11(18)5-1-3-7(13(21)22)15-9(5)10-6(12(19)20)2-4-8(16-10)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
LFPOFEDTXXYYBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C2=C(C=CC(=N2)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
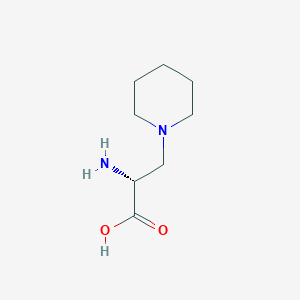

![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
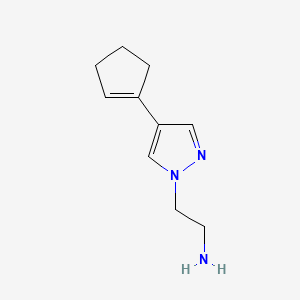

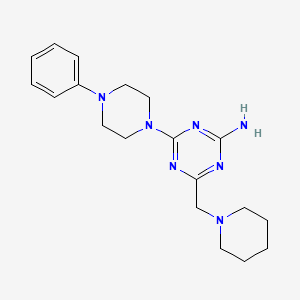
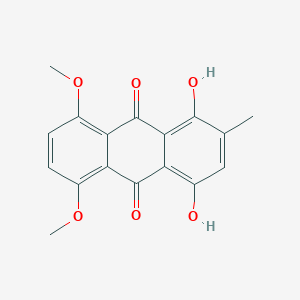
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
